molecular formula C9H12BrClFN B13630373 1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride

1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B13630373
M. Wt: 268.55 g/mol
InChI Key: UMFYNSBPBQKJAZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride is an organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 3-position on the phenyl ring, along with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:

    Bromination: The starting material, 3-fluoroaniline, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Alkylation: The brominated intermediate is then alkylated with 3-chloropropan-1-amine under basic conditions to form the desired propan-1-amine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted derivatives can be formed.

    Oxidation Products: Imines or oximes are typical products of oxidation.

    Reduction Products: Secondary amines are the major products of reduction reactions.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)propan-1-amine hydrochloride
  • 1-(4-Bromo-phenyl)propan-1-amine hydrochloride
  • 1-(4-Chloro-3-fluorophenyl)propan-1-amine hydrochloride

Uniqueness

1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific research applications.

Properties

Molecular Formula

C9H12BrClFN

Molecular Weight

268.55 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H11BrFN.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H

InChI Key

UMFYNSBPBQKJAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Br)F)N.Cl

Origin of Product

United States

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